

# What is the chemical structure of (-)-Scopolamine methyl bromide?

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (-)-Scopolamine methyl bromide

Cat. No.: B10763339

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure of **(-)-Scopolamine Methyl Bromide**

## Executive Summary

**(-)-Scopolamine methyl bromide**, also known as methscopolamine bromide, is a peripherally acting muscarinic antagonist derived from the naturally occurring tropane alkaloid, (-)-scopolamine. Structurally, it is a quaternary ammonium salt, a modification that imparts a permanent positive charge and significantly limits its ability to cross the blood-brain barrier. This key feature confines its anticholinergic activity primarily to the peripheral nervous system, making it a valuable agent for treating conditions such as peptic ulcers and gastrointestinal spasms without the central nervous system side effects associated with its parent compound. This guide provides a detailed elucidation of its chemical structure, stereochemistry, physicochemical properties, and the analytical methodologies required for its characterization, aimed at researchers, scientists, and professionals in drug development.

## Introduction: From Natural Alkaloid to Targeted Therapeutic

Scopolamine is a tropane alkaloid that can be extracted from various plants of the Solanaceae family, such as *Hyoscyamus niger* (henbane) and *Duboisia myoporoides*.<sup>[1]</sup> For centuries, these plants have been known for their medicinal and psychoactive properties. The therapeutic utility of scopolamine itself is often limited by its significant central nervous system effects,

including sedation, amnesia, and delirium, which arise from its ability to cross the blood-brain barrier and antagonize muscarinic acetylcholine receptors in the brain.[2]

The development of **(-)-scopolamine methyl bromide** was a direct result of synthetic efforts to mitigate these central effects. By reacting the tertiary amine of scopolamine with methyl bromide, a quaternary ammonium salt is formed.[3] This structural modification is the cornerstone of its pharmacological profile. The resulting permanent positive charge on the nitrogen atom dramatically increases the molecule's polarity, thereby preventing its passage into the central nervous system. This allows the molecule to act as a selective peripheral anticholinergic agent, inhibiting gastrointestinal motility and reducing gastric acid secretion with a markedly improved side-effect profile.[2][3]

## Elucidation of the Core Chemical Structure

The structure of **(-)-scopolamine methyl bromide** is complex, comprising a rigid tricyclic core, a specific stereochemical configuration, and an ester side chain. The quaternization of the nitrogen atom is the defining feature that differentiates it from its parent compound.

## Systematic Nomenclature and Stereochemistry

The unambiguous chemical identity of a chiral molecule is defined by its systematic IUPAC name, which specifies the precise spatial arrangement of every atom. The IUPAC name for **(-)-scopolamine methyl bromide** is [(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.0<sup>2,4</sup>]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate bromide.[3]

This nomenclature precisely defines the absolute configuration at each of the chiral centers within the molecule, which is critical for its specific interaction with muscarinic receptors. The naturally occurring and biologically active form is the levorotatory (-) isomer.

## Core Molecular Components

The structure can be deconstructed into three primary components:

- The Scopine Ring System: This is a rigid, tricyclic amine featuring a tropane skeleton with an epoxide bridge between carbons 6 and 7. This 6 $\beta$ ,7 $\beta$ -epoxy-1 $\alpha$ H,5 $\alpha$ H-tropane structure creates a conformationally constrained framework.

- The Tropic Acid Moiety: The hydroxyl group at the C-3 position of the scopine ring is esterified with tropic acid. Specifically, it is the (S)-(-)-tropic acid enantiomer, which contributes a critical chiral center to the molecule.[4]
- The Quaternary Ammonium Center: The nitrogen atom of the tropane ring (position N-8 in scopolamine) is methylated to form a quaternary ammonium cation, specifically a 9,9-dimethyl-9-azoniatricyclo cation. This methylation is the key to its peripheral selectivity.[5] The bromide ion ( $\text{Br}^-$ ) serves as the counter-ion.

The diagram below illustrates the connectivity and key functional groups of the molecule.

Caption: Key components of **(-)-Scopolamine Methyl Bromide**.

## Physicochemical and Spectroscopic Profile

The identity and purity of **(-)-scopolamine methyl bromide** are confirmed through its distinct physical properties and spectroscopic signatures.

## Physicochemical Properties

The key physicochemical data for **(-)-scopolamine methyl bromide** are summarized in the table below. Its high water solubility and low logP value are direct consequences of its ionic, quaternary ammonium structure.

Property	Value	Source(s)
Molecular Formula	$C_{18}H_{24}BrNO_4$	[3]
Molecular Weight	398.29 g/mol	[3]
Appearance	White, odorless crystalline powder	[2][6]
CAS Number	155-41-9	[3]
Melting Point	~225 °C (with decomposition)	[2][3]
Solubility	Freely soluble in water (~50 mg/mL); slightly soluble in alcohol	[2][3]
Specific Optical Rotation	$[\alpha]^{25}_D: -21^\circ$ to $-26^\circ$ (c=5 in H <sub>2</sub> O)	[6][7]
logP	-2.58	[3]

## Spectroscopic Signatures

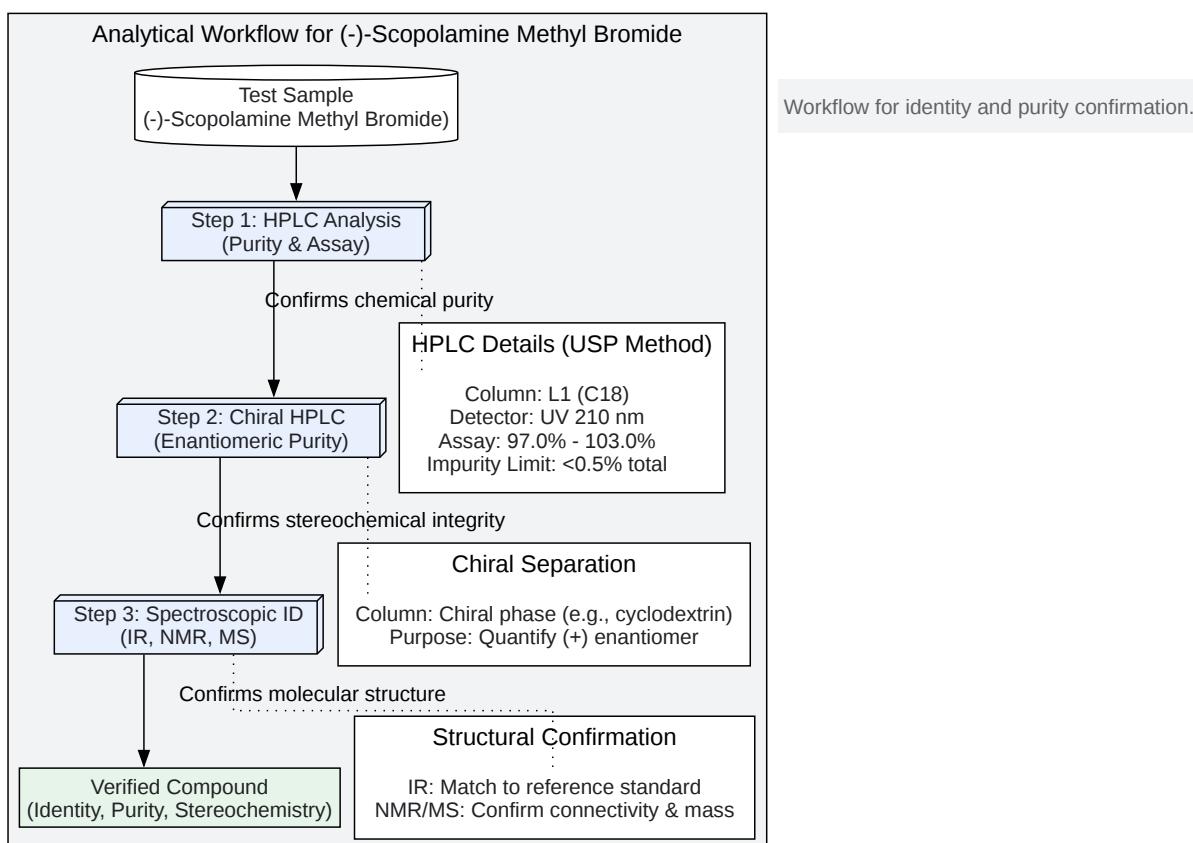
Spectroscopic analysis provides a fingerprint for the molecule, allowing for unambiguous structural confirmation.

- Infrared (IR) Spectroscopy: The IR spectrum is characterized by several key absorption bands. A strong, broad absorption is expected around  $3400\text{ cm}^{-1}$  due to the O-H stretching of the hydroxyl group. A sharp, strong peak around  $1730\text{ cm}^{-1}$  corresponds to the C=O stretching of the ester group. The C-O stretching of the ether (epoxide) and ester groups will appear in the  $1250\text{-}1050\text{ cm}^{-1}$  region. Aromatic C-H and C=C stretching from the phenyl ring will be visible around  $3100\text{-}3000\text{ cm}^{-1}$  and  $1600\text{-}1450\text{ cm}^{-1}$ , respectively.[8]
- <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy: The <sup>1</sup>H NMR spectrum provides detailed information about the proton environment. Key expected signals include:
  - Aromatic Protons: A multiplet between 7.3-7.5 ppm corresponding to the five protons of the phenyl ring.[9]

- Ester-linked Proton (H3): A signal around 5.1 ppm, corresponding to the proton on the carbon bearing the ester.[9]
- N-Methyl Protons: Two distinct singlets for the diastereotopic methyl groups on the quaternary nitrogen, appearing further downfield than in the parent tertiary amine due to the positive charge.
- Hydroxymethyl Protons: Signals for the -CH<sub>2</sub>OH group's protons.
- Tropane Ring Protons: A complex series of signals in the aliphatic region (1.5-4.0 ppm) corresponding to the protons on the rigid tricyclic core.[9]
- <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy: The <sup>13</sup>C NMR spectrum confirms the carbon skeleton. Key resonances include the ester carbonyl carbon (~170 ppm), aromatic carbons (125-140 ppm), and the carbons attached to the quaternary nitrogen, which are shifted downfield.[5]
- Mass Spectrometry (MS): As a salt, analysis is typically performed on the cation (C<sub>18</sub>H<sub>24</sub>NO<sub>4</sub><sup>+</sup>). The molecular ion peak for the cation would be observed at m/z 318. The fragmentation pattern would likely involve the loss of the tropic acid side chain, leading to characteristic fragments of the scopolamine core.[10]

## Experimental Workflow for Structural Verification and Purity Analysis

Ensuring the identity, purity, and stereochemical integrity of an active pharmaceutical ingredient is paramount. A robust analytical workflow is essential for quality control in research and manufacturing settings. The United States Pharmacopeia (USP) provides a standardized monograph for this purpose.[6][11][12]

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Methscopolamine Bromide Tablets, USP 5 mg [dailymed.nlm.nih.gov]
- 3. Methscopolamine bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Methscopolamine bromide(155-41-9) 13C NMR spectrum [chemicalbook.com]
- 6. alkaloidstrading.com.au [alkaloidstrading.com.au]
- 7. Scopolamine Methyl Bromide | 155-41-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Methscopolamine bromide(155-41-9) IR2 spectrum [chemicalbook.com]
- 9. Methscopolamine bromide(155-41-9) 1H NMR spectrum [chemicalbook.com]
- 10. Scopolamine [webbook.nist.gov]
- 11. Methscopolamine Bromide [drugfuture.com]
- 12. Methscopolamine Bromide [doi.usp.org]
- To cite this document: BenchChem. [What is the chemical structure of (-)-Scopolamine methyl bromide?]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10763339#what-is-the-chemical-structure-of-scopolamine-methyl-bromide>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)